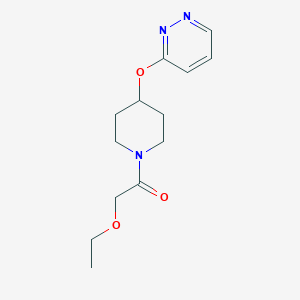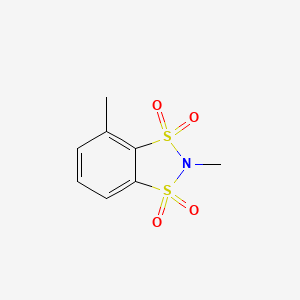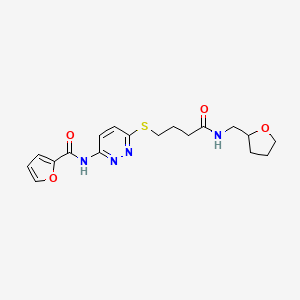![molecular formula C13H23ClN2O2 B2692710 Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride CAS No. 2248345-24-4](/img/structure/B2692710.png)
Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride” is a chemical compound with the IUPAC name cyclopropyl (3-oxa-7,10-diazaspiro [5.6]dodecan-7-yl)methanone hydrochloride . It has a molecular weight of 274.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H22N2O2.ClH/c16-12 (11-1-2-11)15-8-7-14-6-3-13 (15)4-9-17-10-5-13;/h11,14H,1-10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Applications De Recherche Scientifique
Cyclopropenone Oximes and Isocyanates Reaction
Cyclopropenone oximes, including derivatives like 2,3-Diphenyl- and 2-methyl-3-phenylcyclopropenone oxime hydrochlorides, have been studied for their reactions with isocyanates. This reaction yields 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the chemical reactivity and potential synthetic utility of cyclopropenone and related compounds in producing spirocyclic structures (H. Yoshida et al., 1988). Similarly, the synthesis of novel 4,6-Diazaspiro[2.3]hex-1-en-5-ones by reacting Diphenylcyclopropenone Oxime with isocyanates underlines the versatility of cyclopropenone oximes in creating complex molecular architectures (H. Yoshida et al., 1987).
Conversion of Ketones to Oxime Derivatives
Research on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives emphasizes the importance of structural modification in enhancing biological activity or facilitating further chemical transformations. Such studies contribute to the development of new synthetic methods and the exploration of compounds' reactivity and functionalization (Mahbubur Rahman et al., 2013).
Cyclopropane Amino Acids Synthesis
The preparation of cyclopropane amino acids using aryl and unsaturated diazo compounds demonstrates the synthetic potential of cyclopropane derivatives. This method highlights the utility of cyclopropane and related structures in synthesizing biologically relevant compounds, such as amino acid derivatives, which could have applications in medicinal chemistry (L. A. Adams et al., 2003).
Spirocyclic Oxindoles Synthesis
The development of novel approaches for the synthesis of diversely functionalized spirocyclic oxindoles, using carbonyl-addition/cyclization reaction sequences, illustrates the strategic manipulation of spirocyclic structures for the creation of complex molecules. These methodologies are crucial for advancing drug discovery and developing new materials (B. Alcaide et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c16-12(11-1-2-11)15-8-7-14-6-3-13(15)4-9-17-10-5-13;/h11,14H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCWXMXLWVGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCCC23CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)





![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)

